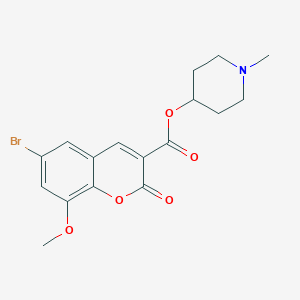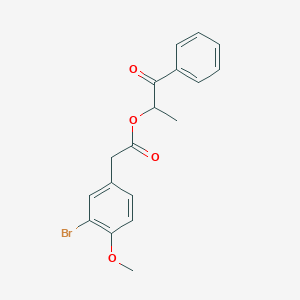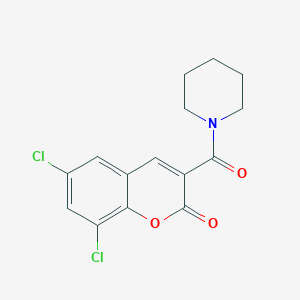
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of chromene, a heterocyclic compound that has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that it exhibits antitumor activity in xenograft models of human cancer. It also reduces inflammation in animal models of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research areas such as cancer biology and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. This can be done by conducting preclinical studies to determine its efficacy and safety in animal models. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific molecular targets. This can be done using techniques such as molecular docking and crystallography. Additionally, research can be done to improve the solubility of this compound, which can increase its potential applications in lab experiments.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the condensation of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-methylphenylacetic acid in the presence of thionyl chloride. The resulting acid chloride is then reacted with ethyl oxalyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been found to possess various biological activities. It has been shown to exhibit antitumor activity against human cancer cell lines such as A549, MCF-7, and HepG2. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to possess antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Eigenschaften
Produktname |
2-(4-methylphenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Molekularformel |
C19H12Br2O5 |
Molekulargewicht |
480.1 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C19H12Br2O5/c1-10-2-4-11(5-3-10)16(22)9-25-18(23)14-7-12-6-13(20)8-15(21)17(12)26-19(14)24/h2-8H,9H2,1H3 |
InChI-Schlüssel |
JOAISEMZNQZQLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)




![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)






![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)